Potassium dideuterophosphate

Vue d'ensemble

Description

Potassium dideuterium phosphate (KD2PO4), also known as DKDP, is a deuterated form of potassium dihydrogen phosphate (KDP). It is widely used in non-linear optics as the second, third, and fourth harmonic generators for Nd:YAG and Nd:YLF lasers . DKDP crystals are grown by a water-solution method at usual level of deuteration >98% .

Synthesis Analysis

Potassium dideuterophosphate can be synthesized via conversion between potassium chloride and ammonium dihydrophosphate . The resultant granules are dried in an oven from 8 to 16 hours at 60°C .Molecular Structure Analysis

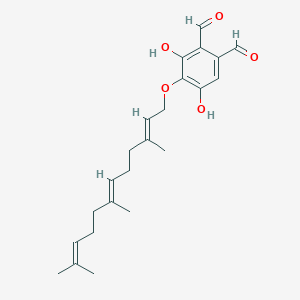

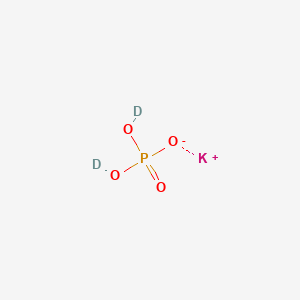

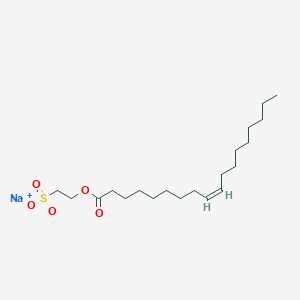

The molecular structure of Potassium dideuterium phosphate is KD2PO4 . It is closely related to monopotassium phosphate (KDP, or KH2PO4). Replacement of hydrogen by deuterium in DKDP lowers the frequency of O–H vibrations and their overtones .Physical And Chemical Properties Analysis

Potassium dideuterium phosphate has a molar mass of 138.10 g/mol . It is a solid substance and is stable under normal conditions . The granular form of potassium dideuterophosphate with microcrystalline cellulose (MC) has better physical properties and higher agrochemical efficiency .Applications De Recherche Scientifique

Nonlinear Optical Crystal Material

Potassium dideuterophosphate is an important nonlinear optical crystal material . It is used for light frequency converters and Pockels photoelectric switches in laser systems . However, it is apt to fracture, is deliquescent, and can suffer from microstructural changes under a temperature variation .

Mechanical Properties Research

The mechanical properties of Potassium dideuterophosphate crystals have been explored in detail with the aid of the nanoindentation technique using a Berkovich diamond indenter . It was found that the mechanical properties of Potassium dideuterophosphate can be easily altered by machining-induced subsurface damage . It was also discovered that Potassium dideuterophosphate is a visco-elasto-plastic material during micro/nanoscale deformation, although it is very brittle macroscopically .

Electro-Optic Switches

Large-aperture Potassium dideuterophosphate and its deuterated analog DKDP are applied as electro-optic switches in Inertial Confinement Fusion (ICF) .

Frequency Conversion Crystals

Potassium dideuterophosphate is used as frequency conversion crystals in ICF . This is attributed to their remarkable photoelectric properties .

Phytoremediation

Potassium dideuterophosphate has been used in phytoremediation, a cost-effective way to clean up Cadmium (Cd)-contaminated soils . The efficiency of phytoremediation is mainly dependent on the capacity of plants in absorption, translocation, and accumulation of Cd .

Foliar Fertilizer

Potassium dideuterophosphate is a widely used foliar fertilizer for plant growth . Many studies showed that potassium is a strong mobile element which did not show significant difference between foliar and soil supplies .

Mécanisme D'action

Target of Action

Potassium dideuterophosphate primarily targets non-linear optical systems . It is widely used in non-linear optics as the second, third, and fourth harmonic generators for Nd:YAG and Nd:YLF lasers . It is also found in electro-optical applications as Q-switches for various lasers, as well as for Pockels cells .

Mode of Action

The compound interacts with its targets by altering the frequency of O–H vibrations and their overtones (high-order harmonics) . The replacement of hydrogen by deuterium in Potassium dideuterophosphate lowers the frequency of these vibrations . This interaction results in changes that are beneficial for the infrared lasers, which the compound’s crystals are used for .

Biochemical Pathways

For instance, it is involved in the control of cellular growth, xylem–phloem water content and movement, nutrient and metabolite transport, and stress responses .

Pharmacokinetics

It is known that the compound’s crystals are grown by a water-solution method at a usual level of deuteration >98% .

Result of Action

The action of Potassium dideuterophosphate results in improved performance of non-linear optical systems. Specifically, it enhances the function of Nd:YAG and Nd:YLF lasers, making them more efficient and effective .

Propriétés

IUPAC Name |

potassium;dideuterio phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+1;/p-1/i/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSKLFRGEWLPPA-ZSJDYOACSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OP(=O)([O-])O[2H].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2KO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90929852 | |

| Record name | Potassium dideuterium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.098 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13761-79-0 | |

| Record name | Phosphoric acid-d2, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013761790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid-d2, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium dideuterium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium dideuterophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Potassium Dideuterium Phosphate (KD2PO4) and its molecular formula?

A1: Potassium Dideuterium Phosphate (KD2PO4), also known as Potassium Dideuterophosphate, is the deuterated analog of Potassium Dihydrogen Phosphate (KDP). Deuteration involves replacing the hydrogen (H) atoms in KDP with deuterium (D), a heavier isotope of hydrogen.

Q2: What spectroscopic techniques are used to study DKDP?

A3: Researchers use various spectroscopic techniques to analyze DKDP. Raman and infrared spectroscopy are particularly useful for determining deuterium homogeneity within the crystal structure. [] These methods help to assess the effectiveness of deuteration during the crystal growth process.

Q3: What are the primary applications of DKDP crystals?

A4: DKDP crystals are highly valued for their electro-optic properties, making them suitable for applications in:* High-power lasers: DKDP is used for third harmonic generation in powerful lasers due to its large electro-optic coefficient. []* Optical data processing: DKDP light valves, including electron-beam addressed (E-beam) and optically addressed (photo DKDP) versions, are utilized in optical data processing. [, , , ]* Hyperspectral remote sensing: DKDP is employed in continuously tunable cavity Fabry-Perot interferometers used for applications like temperature-measuring high-spectral-resolution lidar. [, ]

Q4: How does the deuteration level impact the performance of DKDP crystals in optical parametric amplifiers?

A5: The deuteration level significantly affects the phase-matching conditions and bandwidth of DKDP crystals in optical parametric chirped pulse amplification (OPCPA) systems. Numerical analysis reveals that DKDP crystals with higher deuteration levels (>90%) are suitable for ultrashort high-power laser systems with compressed pulses broader than 30 fs. [, ]

Q5: What challenges are associated with the use of highly deuterated DKDP crystals in OPCPA systems?

A6: While high deuteration enhances bandwidth, it also leads to smaller acceptance angles in DKDP crystals. This poses engineering challenges for precise alignment and operation. []

Q6: What are the advantages of using DKDP in Fabry-Perot interferometers for atmospheric temperature measurement?

A7: DKDP exhibits a large electro-optic effect, allowing for continuous tuning of the interferometer's resonant frequency without moving parts. This enables high-resolution measurements of atmospheric temperature based on Rayleigh-Brillouin scattering. [, ]

Q7: How does the presence of aluminum ions affect the growth of DKDP crystals?

A8: Research suggests that aluminum ions, even at low concentrations (1 ppm), do not significantly influence the growth rate of prismatic {100} faces in DKDP crystals within a specific temperature range (52–70°C). [] This finding helps in understanding impurity effects during crystal growth.

Q8: What methods are employed to polish DKDP crystals, and what are their limitations?

A9: Traditional DKDP polishing techniques, including single-point diamond flycutting, magnetorheological finishing, and ion beam figuring, often result in issues like edge chipping, subsurface damage, and slow material removal rates. []

Q9: How does water dissolution ultra-precision continuous polishing address the limitations of conventional DKDP polishing techniques?

A10: This novel method utilizes a water-in-oil emulsion as the polishing medium. The mechanical action of the polishing pad, coupled with the deliquescent nature of DKDP, facilitates material removal. This technique mitigates subsurface damage and enhances material removal rates, achieving surface roughness (Ra) below 12 nm and face shape accuracy (RMS) below 15 nm. []

Q10: What factors influence the metastable zone width during DKDP crystal growth?

A11: Several factors can influence the metastable zone, which is the supersaturation range where spontaneous nucleation is suppressed, enabling controlled crystal growth:* Deuterium content: Higher deuterium content in the solution generally widens the metastable zone. []* Solution purity: Impurities can act as nucleation sites, narrowing the metastable zone. Using high-purity raw materials and effective filtration techniques (e.g., 0.15 μm filters) is crucial for achieving wider metastable zones. []* Supersaturation and temperature: Higher supersaturation levels and temperatures can promote faster growth but also reduce the metastable zone width. []* Seed crystal characteristics: Larger and well-oriented seed crystals can promote stable growth and influence the metastable zone. []

Q11: What is the significance of studying the nonlinear absorption properties of DKDP?

A12: Investigating the nonlinear absorption (NLA) properties of DKDP, particularly at specific wavelengths like 515 nm, provides insights into the material's response to intense sub-picosecond laser pulses. [] This understanding is crucial for optimizing DKDP's performance in high-power laser systems.

Q12: How can the presence of defect states within the DKDP bandgap be manipulated and what is their relevance?

A13: Experimental studies using Z-scan techniques demonstrate that the laser intensity can manipulate the concentration and type of defect states within the DKDP bandgap. [] This manipulation can alter the material's NLA properties, influencing its performance in laser applications.

Q13: How can second harmonic generation (SHG) be used to enhance near-field optical imaging?

A14: By utilizing a probe made from a material with a strong second-order nonlinear susceptibility, such as DKDP, SHG can be generated at the probe tip. This technique, referred to as background-free SHG, significantly enhances imaging contrast by filtering out background signals, particularly when examining samples with weak SHG responses. []

Q14: What are the specific requirements for the effective implementation of the background-free SHG imaging technique?

A15: The effectiveness of this method relies on two key conditions: * The incident light must be s-polarized to ensure efficient SHG at the probe tip. * The probe material should belong to specific crystal symmetry classes, including 222, 622, 422, 42m, 43m, or 23, which exhibit the necessary nonlinear optical properties for SHG. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane](/img/structure/B86093.png)